
3-Fluoro-2-methoxyaniline hydrochloride
Overview
Description
3-Fluoro-2-methoxyaniline hydrochloride is a halogenated aniline derivative with the molecular formula C₇H₈FNO·HCl (base: C₇H₈FNO, MW = 141.15 g/mol; hydrochloride form MW = 177.61 g/mol) . It features a fluorine atom at the 3-position and a methoxy group at the 2-position of the benzene ring. The compound is primarily used as a reagent in organic synthesis and pharmaceutical research, with applications in building blocks for heterocyclic compounds or drug intermediates . Its CAS registry number is 437-83-2 for the base form, while the hydrochloride form is cataloged under product codes such as 3047404 (250 mg, ¥1,970) and 15444907 (Thermo Scientific) .
Biological Activity
3-Fluoro-2-methoxyaniline hydrochloride is a chemical compound that has garnered attention due to its potential biological activities and applications in pharmaceuticals. This compound features a fluorine atom at the meta position and a methoxy group at the para position relative to the amino group on the aniline structure, which influences its reactivity and biological interactions.
- Molecular Formula : C₇H₈ClFNO
- Molecular Weight : 177.6 g/mol
- Appearance : White to gray powder or crystalline form
- Melting Point : 80°C to 84°C
- Solubility : Soluble in organic solvents like methanol, with enhanced stability in its hydrochloride salt form.
Anticancer Potential
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can induce cytotoxic effects against various cancer cell lines. For instance, it has been noted for its role as a precursor in synthesizing Bosutinib, a drug that inhibits BCR-ABL and Src tyrosine kinases, used in treating chronic myelogenous leukemia.
Table 1: Cytotoxic Effects on Cancer Cell Lines
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors within biological systems. The presence of fluorine enhances its binding affinity and reactivity, which can modulate the activity of various molecular targets, particularly cytochrome P450 enzymes involved in drug metabolism.
Interaction Studies
Studies have demonstrated that compounds similar to 3-fluoro-2-methoxyaniline can affect the activity of cytochrome P450 enzymes, indicating potential implications for drug interactions and metabolism. This interaction is crucial for understanding how this compound may influence pharmacokinetics and therapeutic efficacy.
Synthesis and Biological Evaluation
A significant study focused on the synthesis and biological evaluation of this compound highlighted its utility as a building block in organic synthesis for pharmaceutical applications. The study reported successful synthesis routes yielding high purity and stability, which are essential for further biological testing .
Antibacterial Activity
In addition to anticancer properties, preliminary investigations into the antibacterial activity of this compound have shown promise against various bacterial strains. The compound exhibited moderate antibacterial effects, suggesting potential applications in developing new antimicrobial agents.
Table 2: Antibacterial Activity Overview
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 64 µg/mL |
Scientific Research Applications
Synthesis of Pharmaceutical Intermediates
3-Fluoro-2-methoxyaniline hydrochloride serves as a precursor in synthesizing various pharmaceutical compounds. Notably, it is involved in the production of:
- Bosutinib : A small molecule that inhibits BCR-ABL and src tyrosine kinases, used for treating chronic myelogenous leukemia. Studies indicate that this compound exhibits cytotoxic effects against multiple cancer cell lines by disrupting cellular signaling pathways .
Targeted Drug Development
Research has shown that fluorinated anilines, including this compound, can interact with various biological targets, influencing their activity. For instance:
- Interaction studies reveal its binding affinity with enzymes such as cytochrome P450, which plays a crucial role in drug metabolism.
Data Table: Key Applications
Application Area | Description | References |
---|---|---|
Cancer Treatment | Precursor for Bosutinib, targeting BCR-ABL and src kinases for leukemia treatment | |
Drug Metabolism Studies | Influences activity of cytochrome P450 enzymes | |
Organic Synthesis | Used as a coupling agent in various organic reactions to synthesize complex molecules | |
Biological Activity Research | Exhibits potential cytotoxic effects on cancer cell lines |
Case Study 1: Bosutinib Synthesis
In a study focused on the synthesis of Bosutinib, researchers utilized this compound as a key intermediate. The compound's unique structural properties facilitated the formation of the active pharmaceutical ingredient (API), demonstrating its utility in targeted cancer therapies.
Case Study 2: Interaction with Cytochrome P450
A detailed investigation into the interaction of this compound with cytochrome P450 enzymes highlighted its role in modifying drug metabolism. This study provided insights into how fluorinated compounds can affect pharmacokinetics and bioavailability, emphasizing the importance of such interactions in drug design .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Fluoro-2-methoxyaniline hydrochloride, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves fluorination of 2-methoxyaniline derivatives via nucleophilic substitution or catalytic methods. Optimization strategies include:
- Catalyst Selection : Palladium-based catalysts (e.g., Pd(OAc)₂) can enhance fluorination efficiency .
- Solvent Systems : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility and reaction kinetics.
- Temperature Control : Stepwise heating (e.g., 80–100°C) minimizes side reactions.
- Purification : Recrystallization in ethanol/water or column chromatography (silica gel, ethyl acetate/hexane) ensures purity .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., fluorine-induced deshielding at C3, methoxy group at C2) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ = 175.05 g/mol).
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) .
Q. What are the best practices for storing this compound to ensure long-term stability?
- Methodological Answer :
- Storage Conditions : Airtight containers under inert gas (N₂/Ar) at -20°C in a desiccator .
- Solution Stability : Prepare stock solutions in anhydrous DMSO, aliquot into sealed vials, and avoid >3 freeze-thaw cycles .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data when characterizing derivatives of this compound?
- Methodological Answer :
- 2D NMR Techniques : HSQC and HMBC correlate cross-peaks to resolve overlapping signals (e.g., distinguishing fluorine coupling effects) .
- X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry .
- Contradiction Analysis : Apply iterative hypothesis testing (e.g., varying synthetic routes to isolate intermediates) .
Q. What methodologies are effective in elucidating the degradation pathways of this compound under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (H₂O₂) conditions at 40°C for 24–48 hours .
- LC-MS/MS Analysis : Identify degradation products (e.g., dehalogenated or demethoxylated derivatives) using C18 columns and gradient elution .
Q. How can computational chemistry predict the reactivity of this compound in novel synthetic applications?
- Methodological Answer :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-fluoro-2-methoxyaniline hydrochloride with its positional isomers, fluorine/methoxy-substituted analogs, and related hydrochlorides.
Table 1: Structural and Physicochemical Comparisons
Positional Isomerism and Electronic Effects
- 3-Fluoro-4-methoxyaniline (CAS 366-99-4) differs in the methoxy group’s position (4 vs. 2).
- 2,6-Difluoroanisole (CAS 437-82-1) lacks the amine group but shares fluorine and methoxy substituents. The difluoro substitution increases electronegativity, making it less reactive in nucleophilic aromatic substitution compared to mono-fluoro analogs .
Functional Group Modifications
- 3-Methoxyaniline hydrochloride (CAS 6315-89-5) lacks the fluorine atom, reducing its electron-withdrawing effects. This results in lower acidity (pKa ~4.5 vs. ~3.8 for 3-fluoro-2-methoxyaniline) and altered reactivity in diazotization reactions .
- Thiophene fentanyl hydrochloride (CAS 2306823-39-0) and 3-fluoro Deschloroketamine·HCl (CAS 2657761-24-3) are pharmacologically active hydrochlorides. Unlike 3-fluoro-2-methoxyaniline·HCl, these compounds are designed for receptor binding (e.g., opioid or NMDA receptors), highlighting the role of fluorine in modulating bioavailability and metabolic stability .
Solubility and Stability
- The hydrochloride salt form of 3-fluoro-2-methoxyaniline enhances water solubility compared to its free base, critical for reactions in aqueous media. In contrast, 3-fluoro Deschloroketamine·HCl is stabilized at -20°C for long-term storage, reflecting its sensitivity to degradation .
Preparation Methods
Starting Material and General Synthetic Strategy
The synthesis of 3-fluoro-2-methoxyaniline hydrochloride generally starts from 2-methoxyaniline or related substituted anilines. The key steps include:
- Selective fluorination (halogenation) at the 3-position of the aromatic ring.
- Formation of the hydrochloride salt to obtain the stable final product.
- Optional protection/deprotection steps depending on the synthetic route.
The fluorination step is critical and requires controlled conditions to achieve regioselectivity and avoid over-fluorination or side reactions.
Halogenation (Fluorination) Methods
The fluorination of 2-methoxyaniline to yield 3-fluoro-2-methoxyaniline is typically performed using electrophilic fluorinating agents under controlled conditions:
- Reagents: N-fluorobenzenesulfonimide (NFSI), elemental fluorine, or other electrophilic fluorinating agents.
- Conditions: Low temperatures and precise monitoring to ensure selective substitution at the 3-position.
- Mechanism: Electrophilic aromatic substitution facilitated by the activating methoxy and amino groups directing the fluorine to the meta position relative to the amino group.
This step is often followed by purification to isolate the desired fluorinated intermediate.
Formation of Hydrochloride Salt
After obtaining 3-fluoro-2-methoxyaniline, the hydrochloride salt is prepared by treatment with hydrogen chloride gas or aqueous hydrochloric acid:
- Procedure: The free base is dissolved or suspended in an appropriate solvent (e.g., ethanol), and aqueous HCl is added slowly under temperature control (below 30 °C).
- Isolation: The mixture is warmed to promote salt formation and stirred for several hours.
- Purification: The solvent is removed under reduced pressure, and the crude product is washed with organic solvents and aqueous solutions (e.g., sodium bicarbonate and brine) to remove impurities.
- Yield: High yields (~97%) of the hydrochloride salt are typically reported.
Alternative Synthetic Routes and Scale-Up Considerations
- Reduction of Nitro Precursors: Some methods involve nitration of fluorinated methoxyanilines followed by catalytic hydrogenation (e.g., Raney Nickel under hydrogen atmosphere) to afford the amino compound before salt formation.
- Acetylation/Deprotection Steps: Protection of the amino group as acetamide during fluorination or nitration steps can improve selectivity and stability, followed by deprotection to yield the free amine.
- Continuous Flow Processes: Recent research has optimized continuous flow acetylation and nitration steps for scale-up, improving safety and efficiency.
Summary Table of Key Preparation Steps
Step | Reagents/Conditions | Description | Yield (%) | Notes |
---|---|---|---|---|
Fluorination | N-fluorobenzenesulfonimide, low temp | Electrophilic aromatic substitution at 3-position | Variable | Requires careful temperature control |
Nitration (optional) | Nitrating mixture, acetyl protection | Introduce nitro group for later reduction | High | Protect amino group to avoid side reactions |
Catalytic Hydrogenation | Raney Ni, H2, methanol, 25-30 °C | Reduction of nitro to amino group | 98 | Stirred 8-10 hours under nitrogen atmosphere |
Acetylation (protection) | Acetic anhydride, acetic acid, 25-90 °C | Protect amino group during fluorination/nitration | 83 | Followed by deprotection |
Hydrochloride Salt Formation | Aqueous HCl, ethanol, 25-83 °C | Formation of stable hydrochloride salt | 97 | Stirred 5 hours, solvent removal under vacuum |
Detailed Research Findings
- A 2020 study demonstrated a telescoped continuous flow process combining acetylation and nitration of 4-fluoro-2-methoxyaniline, which can be adapted for 3-fluoro derivatives. This process improved scalability and yield while maintaining product purity.
- Catalytic hydrogenation using Raney Nickel under mild conditions (25-30 °C, hydrogen atmosphere) efficiently reduces nitro intermediates to the corresponding amines with yields up to 98%.
- The hydrochloride salt formation is optimized by slow addition of aqueous HCl at temperatures below 30 °C, followed by warming to ~80 °C for several hours, resulting in high-purity solid products with excellent yields.
- Purification steps involving extraction with methyl tert-butyl ether (MTBE), washing with sodium bicarbonate, and brine solution help remove impurities and residual reagents.
Properties
IUPAC Name |
3-fluoro-2-methoxyaniline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO.ClH/c1-10-7-5(8)3-2-4-6(7)9;/h2-4H,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUALJJVQWVBSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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